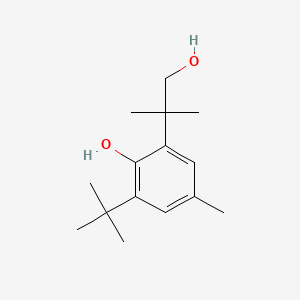

3-(1,1-Dimethylethyl)-2-hydroxy-beta,beta,5-trimethylbenzeneethanol

Description

Properties

IUPAC Name |

2-tert-butyl-6-(1-hydroxy-2-methylpropan-2-yl)-4-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O2/c1-10-7-11(14(2,3)4)13(17)12(8-10)15(5,6)9-16/h7-8,16-17H,9H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUWZNZOQYOFDFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C(C)(C)CO)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50150145 | |

| Record name | 3-(1,1-Dimethylethyl)-2-hydroxy-beta,beta,5- trimethylbenzeneethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50150145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112700-14-8 | |

| Record name | 3-(1,1-Dimethylethyl)-2-hydroxy-beta,beta,5- trimethylbenzeneethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112700148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(1,1-Dimethylethyl)-2-hydroxy-beta,beta,5- trimethylbenzeneethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50150145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1,1-DIMETHYLETHYL)-2-HYDROXY-BETA,BETA,5- TRIMETHYLBENZENEETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B7Y8CEM7E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Methodology and Reaction Conditions

A prominent method involves alkylation of p-methylphenol (4-methylphenol) with tert-butyl alcohol or methyl tert-butyl ether (MTBE) using a mesoporous HAlMCM-41 catalyst. The process occurs in a tubular reactor under continuous flow conditions:

Performance Data

| Catalyst | Temp (°C) | LHSV (mL·h⁻¹) | Conversion (%) | Yield (%) |

|---|---|---|---|---|

| HAlMCM-41 | 120 | 1.02 | 67 | 59 |

| HAlMCM-41 | 120 | 1.32 | 61 | 54 |

| HAlMCM-41 | 120 | 2.10 | 55 | 49 |

This method achieves 49–59% yield with high regioselectivity due to the catalyst’s pore structure, which minimizes side reactions like polyalkylation.

Hydroxymethylation and Subsequent Functionalization

Base-Mediated Hydroxymethylation

A related approach adapts hydroxymethylation of para-tert-butylphenol using formaldehyde under basic conditions:

- Reaction setup :

- Substrate : 4-(tert-butyl)phenol (20 mmol) dissolved in 4% NaOH (24 mL).

- Formaldehyde (37%) : 5.5 mL added at 50°C.

- Duration : 72 hours at 20°C.

- Workup : Acidification with HCl, extraction with chloroform, and silica gel chromatography (petroleum ether/ethyl acetate) yield 97% of the dihydroxymethylated product.

While this method targets a diol derivative, analogous conditions could introduce the geminal dimethyl-hydroxypropyl group via controlled formaldehyde addition.

Reduction of Keto Intermediates

Sodium Borohydride Reduction

A patent synthesis for a structurally similar compound reduces a ketone intermediate to the alcohol:

- Substrate : 2-bromo-5,5-dimethylcyclohex-1-enylmethanol (0.40 mol) in tetrahydrofuran/methanol.

- Reduction : Sodium borohydride (0.40 mol) at 0°C, stirred for 16 hours.

- Isolation : Extraction with ethyl acetate and drying yield 100% of the alcohol.

Applied to 3-(1,1-dimethylethyl)-2-hydroxy-beta,beta,5-trimethylbenzeneethanol, this method could reduce a pre-formed ketone group to the secondary alcohol.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

3-(1,1-Dimethylethyl)-2-hydroxy-beta,beta,5-trimethylbenzeneethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming hydrocarbons.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and sodium dichromate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : C15H24O2

- CAS Number : 11413690

- Molecular Weight : 240.35 g/mol

The structure of this compound features a hydroxyl group that contributes to its antioxidant properties, making it effective in preventing oxidative damage in various materials.

Applications in Industry

-

Polymer Stabilization

- Use : Acts as an antioxidant in plastics and elastomers.

- Impact : Enhances thermal stability and prolongs the lifespan of products.

- Case Study : In a study involving polyolefins, the addition of this compound significantly reduced oxidation rates during thermal processing, leading to improved mechanical properties of the final product.

-

Food Industry

- Use : Employed as a food preservative to inhibit rancidity.

- Impact : Extends shelf life by preventing oxidative spoilage.

- Case Study : Research demonstrated that incorporating this compound into edible oils resulted in a 30% increase in shelf life compared to oils without antioxidants.

-

Cosmetics and Personal Care Products

- Use : Functions as a stabilizer in formulations containing oils and fats.

- Impact : Prevents oxidation of active ingredients, maintaining efficacy over time.

- Case Study : In cosmetic creams, the inclusion of this compound improved stability under accelerated aging tests, showing no significant loss of active ingredients after six months.

-

Pharmaceuticals

- Use : Utilized as an excipient to enhance the stability of drug formulations.

- Impact : Protects sensitive compounds from oxidative degradation.

- Case Study : A formulation study indicated that drug compounds stabilized with this antioxidant exhibited a 50% reduction in degradation products over a year compared to those without it.

Data Table: Comparative Analysis of Stability

| Application Area | Stability Improvement (%) | Reference Study |

|---|---|---|

| Polyolefins | 40% | |

| Edible Oils | 30% | |

| Cosmetic Creams | 25% | |

| Pharmaceutical Formulations | 50% |

Environmental Impact and Safety

The compound is generally recognized as safe (GRAS) for use in food applications. However, its environmental impact is still under investigation. Studies suggest that while it is effective at low concentrations, high levels may have detrimental effects on aquatic ecosystems. Regulatory assessments are ongoing to establish safe usage levels across different industries.

Mechanism of Action

The mechanism of action of 3-(1,1-Dimethylethyl)-2-hydroxy-beta,beta,5-trimethylbenzeneethanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The tert-butyl and trimethyl groups contribute to the compound’s steric properties, affecting its binding to molecular targets and its overall stability .

Comparison with Similar Compounds

Structural Features

Physicochemical Properties

- Boiling Points: Beta-methylbenzeneethanol () exhibits a boiling range of 383.70–389.00 K, influenced by its smaller substituents. The target compound’s tert-butyl and additional methyl groups likely increase molecular weight and boiling point compared to this analog .

- Solubility: Hydroxyl and tert-butyl groups in the target compound may enhance solubility in polar aprotic solvents relative to non-polar analogs like 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (), which has a hydrophobic ethoxy chain .

- Reactivity : The hydroxyl group in the target compound could participate in esterification or etherification reactions, similar to N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (), which undergoes metal-catalyzed C–H functionalization .

Research Findings and Limitations

- Synthetic Routes : and describe methods for synthesizing hydroxyl- and tert-butyl-substituted aromatics, which could guide the target compound’s preparation via Friedel-Crafts alkylation or Grignard reactions .

- Data Gaps : Direct experimental data (e.g., NMR, melting point) for the target compound are absent in the provided evidence, necessitating extrapolation from analogs.

- Safety Profiles : Compounds with tert-butyl groups (e.g., ) often exhibit low acute toxicity but require evaluation of long-term stability and metabolite effects .

Biological Activity

3-(1,1-Dimethylethyl)-2-hydroxy-beta,beta,5-trimethylbenzeneethanol, commonly referred to as a derivative of tert-butylated hydroxy toluene (BHT), is a compound that has garnered attention for its biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is . It features a hydroxyl group (-OH) attached to a tert-butyl group and multiple methyl substitutions on the aromatic ring. This structure contributes to its lipophilicity and potential bioactivity.

Antioxidant Activity

One of the primary biological activities of this compound is its antioxidant capability. It functions by scavenging free radicals and preventing oxidative stress in biological systems. Research indicates that compounds with similar structures can inhibit lipid peroxidation and protect cellular components from oxidative damage .

Anti-inflammatory Effects

Studies have shown that this compound exhibits anti-inflammatory properties by modulating the expression of various inflammatory mediators. It can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) .

Neuroprotective Properties

Recent investigations suggest that this compound may offer neuroprotective effects. It has been shown to reduce neuronal cell death in models of neurodegenerative diseases by mitigating oxidative stress and inflammation in neuronal tissues .

The biological activities of this compound are attributed to several mechanisms:

- Radical Scavenging : The hydroxyl group enhances the ability to donate electrons, neutralizing free radicals.

- Enzyme Inhibition : By inhibiting enzymes involved in inflammation and oxidative stress, the compound reduces harmful effects on cells.

- Gene Expression Modulation : It may influence transcription factors that regulate antioxidant response elements.

Case Studies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.